molecular formula C8H15NO2 B2449852 [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine CAS No. 2243507-14-2

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine

Cat. No.: B2449852
CAS No.: 2243507-14-2
M. Wt: 157.213
InChI Key: PZNJIRMOQPCWFZ-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine: is a bicyclic amine compound characterized by its unique structure, which includes a methoxymethyl group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxabicyclohexane ring, potentially opening the ring and forming linear or cyclic alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Polymer Science: It can be used as a monomer or comonomer in the synthesis of novel polymers with unique properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Industry:

    Material Science: The compound can be incorporated into materials to enhance their mechanical properties or introduce new functionalities.

    Agriculture: It may be used in the development of agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism by which [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The oxabicyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both the methoxymethyl and methanamine groups in [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine provides unique chemical properties and reactivity.

Properties

IUPAC Name

[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNJIRMOQPCWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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